An In-depth Technical Guide to Ethyl-D-erythro-sphingosinate Hydrochloride
An In-depth Technical Guide to Ethyl-D-erythro-sphingosinate Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl-D-erythro-sphingosinate Hydrochloride, a derivative of the bioactive lipid D-erythro-sphingosine. While research has extensively focused on sphingosine and its phosphorylated and acylated metabolites, the properties and activities of its esterified forms, such as the ethyl ester, are less characterized. This document synthesizes available chemical data, proposes a viable synthetic route, and predicts the spectral characteristics of the title compound. Furthermore, it explores the potential biological implications of the ethyl ester modification, offering a foundational resource for researchers investigating novel sphingolipid analogs in drug discovery and cell biology.
Introduction to Sphingolipids and the Significance of D-erythro-sphingosine
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles as both structural components of cell membranes and as signaling molecules.[1][2] The metabolism of sphingolipids is a tightly regulated process, and its dysregulation is associated with numerous disease states, including neurodegenerative disorders, cancer, and inflammatory diseases.[1][2]
D-erythro-sphingosine is the most common sphingoid base in mammals and serves as the precursor for the synthesis of more complex sphingolipids, including ceramides, sphingomyelin, and gangliosides.[3][4] Beyond its structural role, D-erythro-sphingosine and its metabolite, sphingosine-1-phosphate (S1P), are potent signaling molecules that regulate a multitude of cellular processes, such as cell proliferation, apoptosis, migration, and inflammation.[5][6] Given the therapeutic potential of modulating sphingolipid pathways, the synthesis and characterization of sphingosine analogs are of significant interest to the scientific community.
Ethyl-D-erythro-sphingosinate Hydrochloride is a synthetic derivative where the primary hydroxyl group at the C1 position of D-erythro-sphingosine is esterified, and the amino group is in the hydrochloride salt form. This modification may alter the molecule's physicochemical properties, such as lipophilicity and cell permeability, and could potentially serve as a pro-drug for D-erythro-sphingosine.
Molecular Structure and Chemical Properties
The definitive structure of Ethyl-D-erythro-sphingosinate Hydrochloride is described by its chemical name, molecular formula, and stereochemical identifiers.
| Property | Value | Source |
| Chemical Name | Ethyl-D-erythro-sphingosinate Hydrochloride | [7] |
| CAS Number | 355803-79-1 | [7] |
| Molecular Formula | C20H40ClNO3 | [7] |
| Molecular Weight | 378.0 g/mol (anhydrous) | [7] |
| InChI | InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;/t18-,19-;/m1./s1 | [7] |
| InChI Key | MLZIFGYKDWQAAK-SSFKTDSYSA-N | [7] |
The "D-erythro" designation specifies the stereochemistry at the C2 (S) and C3 (R) chiral centers. The molecule possesses a long hydrophobic alkyl chain, a polar head group with an amino and a hydroxyl group, and an ethyl ester at the C1 position. The hydrochloride salt form enhances its solubility in polar solvents.
Proposed Synthesis Workflow
Rationale for Synthetic Approach
Fischer esterification is a classic and reliable method for converting carboxylic acids (or in this case, the primary alcohol of sphingosine which can be considered as a special case for esterification with an acid catalyst) and alcohols into esters.[10][11] The reaction is acid-catalyzed and reversible. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) can be used as the solvent. The use of D-erythro-sphingosine hydrochloride as the starting material provides the necessary amino group protection in its protonated form and the substrate for esterification.
Proposed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-erythro-sphingosine hydrochloride (1 equivalent) in anhydrous ethanol (a large excess, serving as both reactant and solvent).
-
Catalyst Addition: To the solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas dissolved in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Ethyl-D-erythro-sphingosinate Hydrochloride.
Caption: Proposed synthesis of Ethyl-D-erythro-sphingosinate Hydrochloride via Fischer esterification.
Predicted Spectroscopic Characterization
Due to the lack of published experimental spectra for Ethyl-D-erythro-sphingosinate Hydrochloride, the following are predictions based on the known structure and general principles of NMR and mass spectrometry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the sphingosine backbone.
-
Ethyl Group: A quartet at approximately 4.1-4.4 ppm (O-CH₂ -CH₃) and a triplet at around 1.2-1.4 ppm (O-CH₂-CH₃ ).[12][13]
-
Sphingosine Backbone:
-
Signals for the protons on the carbons bearing the hydroxyl and amino groups (C2 and C3) would appear in the 3.5-4.5 ppm region.
-
The vinylic protons (C4 and C5) would be observed as multiplets in the 5.4-5.8 ppm range.
-
The long alkyl chain would show a broad multiplet around 1.2-1.4 ppm, with a terminal methyl group appearing as a triplet near 0.9 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide further confirmation of the structure.
-
Ethyl Group: A signal for the O-C H₂ carbon at approximately 60-65 ppm and the C H₃ carbon at around 14-15 ppm.[14][15]
-
Sphingosine Backbone:
-
Carbons attached to the oxygen and nitrogen (C1, C2, C3) would resonate between 50 and 80 ppm.
-
The vinylic carbons (C4 and C5) would appear in the 125-135 ppm region.
-
The carbons of the long alkyl chain would produce a series of signals between 20 and 35 ppm, with the terminal methyl carbon around 14 ppm.
-
Predicted Mass Spectrum
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to be the most effective technique.
-
Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free base (341.53) plus a proton.
-
Fragmentation Pattern: The fragmentation of sphingolipids is well-characterized.[7][18][19][20] Key fragmentation pathways would likely involve the neutral loss of water and the ethyl group. A prominent fragment ion at m/z 264, corresponding to the doubly dehydrated sphingosine backbone, is anticipated.[18][21]
Caption: Predicted ESI-MS fragmentation pathway for Ethyl-D-erythro-sphingosinate Hydrochloride.
Potential Biological Activity and Applications
The biological effects of Ethyl-D-erythro-sphingosinate Hydrochloride have not been extensively reported. However, based on the known activities of its parent compound, several hypotheses can be formulated.
-
Pro-drug for Sphingosine: The ethyl ester may be hydrolyzed by intracellular esterases to release D-erythro-sphingosine. This could provide a method for sustained intracellular delivery of sphingosine, which is known to have cytotoxic effects at higher concentrations.[22][23]
-
Altered Receptor and Enzyme Interactions: The esterification at the C1 position blocks a key site for phosphorylation by sphingosine kinases to form S1P.[6] This would prevent its conversion to the potent signaling molecule S1P, potentially altering the cellular sphingolipid rheostat which balances pro-apoptotic ceramide/sphingosine and pro-survival S1P.[2]
-
Modified Membrane Interactions: The increased lipophilicity due to the ethyl group might enhance its ability to cross cell membranes and could alter its interactions with membrane domains.
-
Antimicrobial Properties: Sphingosine itself has demonstrated antimicrobial activity against a range of bacteria and fungi.[15][23] It is plausible that the ethyl ester derivative may retain or have modified antimicrobial properties.
Safety and Handling
Specific safety data for Ethyl-D-erythro-sphingosinate Hydrochloride is not widely available. However, based on the safety data sheets for related sphingosine compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[1][18]
-
Storage: Store in a cool, dry place, tightly sealed.
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[18]
Conclusion
Ethyl-D-erythro-sphingosinate Hydrochloride represents an under-explored derivative of the fundamentally important signaling molecule, D-erythro-sphingosine. This guide has provided a detailed overview of its molecular structure, proposed a practical synthetic route, and predicted its key spectral features. The ethyl ester modification has the potential to significantly alter the biological activity of the parent sphingoid base, possibly acting as a pro-drug or as a modulator of sphingolipid metabolism. Further experimental investigation is warranted to validate the proposed synthesis and characterization data and to elucidate the specific biological functions of this compound. Such research could open new avenues for the development of novel therapeutics targeting sphingolipid-mediated signaling pathways.
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